molecular formula C12H19NO3 B1529659 Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate CAS No. 1073559-59-7

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1529659
CAS No.: 1073559-59-7
M. Wt: 225.28 g/mol
InChI Key: AIIUIMMFKSQURO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable amine under controlled conditions. One common method includes the cyclization of ethyl acetoacetate with 1,2-diaminocyclohexane in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUIMMFKSQURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073559-59-7
Record name ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

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